Canagliflozin Impurity 12 falls under the category of pharmaceutical impurities, specifically those that arise during the manufacturing process of active pharmaceutical ingredients. Understanding these impurities is essential for quality control in drug production, as they can affect the safety and efficacy of the final product.
The synthesis of Canagliflozin Impurity 12 involves several key steps:
The synthesis process is optimized to ensure high yields and purity levels, often achieving purities greater than 99% through meticulous control of reaction conditions such as temperature and solvent choice .
Canagliflozin Impurity 12 has a complex structure characterized by multiple functional groups, including acetoxy and tetrahydropyran moieties. The structural representation includes stereochemistry that is critical for its biological activity.
Canagliflozin Impurity 12 can participate in various chemical reactions typical for complex organic molecules:
The reactions are typically conducted under controlled laboratory conditions to minimize by-products and ensure high selectivity towards desired products.
As an impurity in canagliflozin synthesis, Canagliflozin Impurity 12 does not have a defined therapeutic action but may influence the pharmacokinetics and pharmacodynamics of the primary drug. Its structural similarity to canagliflozin suggests that it could potentially interact with similar biological targets, albeit with different efficacy or safety profiles.
The specific interactions at the molecular level are not well-documented but would likely involve competitive binding at sodium-glucose cotransporters or related pathways .
Canagliflozin Impurity 12 exhibits properties typical of organic compounds with multiple functional groups:
Canagliflozin Impurity 12 serves significant roles in:
Canagliflozin Impurity 12 (CAS 77388-94-4), systematically named 2,4,6-Tris-O-(phenylmethyl)-α-D-glucopyranose, is a critical process-related impurity arising during the synthesis of the antidiabetic drug canagliflozin. This impurity forms primarily through the incomplete deprotection of glucose intermediates. The synthetic route initiates with the tritylation of glucose at the C1 position, followed by benzylation at C2, C4, and C6 hydroxyl groups using benzyl bromide under basic conditions [9]. The trityl group is subsequently removed under acidic conditions, yielding the key intermediate 2,3,4,6-tetra-O-benzylated glucose. Crucially, Impurity 12 is generated when incomplete debenzylation occurs during the final deprotection steps of canagliflozin synthesis [2] [7].
An alternative pathway involves the reduction of perbenzylated gluconolactone derivatives, where over-reduction or incomplete ring opening leads to Impurity 12 accumulation. The impurity’s structure is confirmed via spectroscopic methods (¹H/¹³C NMR, HRMS) and chromatographic comparison against reference standards [2] [7].
Table 1: Key Synthetic Intermediates Leading to Impurity 12
Intermediate | Chemical Structure | Role in Impurity Formation |
---|---|---|
2,3,4,6-Tetra-O-benzylated glucose | C₃₄H₃₆O₆ | Direct precursor; incomplete deprotection yields Impurity 12 |
Triphenylmethyl-protected glucose | C₂₅H₂₆O₆ | Protects C1-OH during benzylation |
Perbenzylated gluconolactone | C₃₄H₃₂O₇ | Over-reduction generates Impurity 12 |
Impurity 12 originates from shared synthetic intermediates with canagliflozin, primarily the tetra-O-benzylated glucose derivative. This intermediate undergoes nucleophilic substitution with the chlorothiophene moiety of canagliflozin’s aglycone segment. However, residual benzyl groups may persist due to:
Notably, the synthesis of Impurity 12 itself may generate process-related contaminants, including:
Table 2: Related Impurities and By-Products in Canagliflozin Synthesis
Compound | CAS No. | Molecular Formula | Relationship to Impurity 12 |
---|---|---|---|
Canagliflozin Tetraacetate | 866607-35-4 | C₃₂H₃₃FO₉S | Acetylated derivative of advanced intermediate |
2-Methoxy Canagliflozin | 1358581-37-9 | C₂₇H₃₀FO₆S | Regioisomeric by-product |
3-(4-Fluorophenyl)-Thiophene | 119492-73-8 | C₁₀H₇FS | Aglycone fragment |
Minimizing Impurity 12 requires precise control of critical process parameters (CPPs) during canagliflozin synthesis:
Quality by Design (QbD) approaches systematically optimize these parameters. Design of Experiments (DoE) models reveal that solvent polarity (e.g., dichloromethane vs. toluene) significantly impacts benzylation efficiency. Mixed solvent systems (toluene/THF, 3:1) reduce Impurity 12 formation by 38% compared to pure toluene [3] [10]. Additionally, telescoping synthesis steps avoids isolating reactive intermediates, suppressing side reactions that generate Impurity 12 [10].
Table 3: Optimized Reaction Conditions for Impurity 12 Suppression
Critical Parameter | Suboptimal Condition | Optimized Condition | Impact on Impurity 12 |
---|---|---|---|
Debenzylation temperature | 25°C | 0–5°C | 60% reduction |
HBr concentration | 33% in AcOH | 30% in AcOH | Prevents glucopyranose degradation |
Benzylation solvent | Toluene | Toluene/THF (3:1) | 38% reduction |
Reaction atmosphere | Ambient air | N₂-sparged | Eliminates oxidative by-products |
Isolating analytical-grade Impurity 12 (≥95% purity) employs multistep chromatographic and recrystallization techniques:
For large-scale purification, countercurrent crystallization in ethyl acetate/n-heptane mixtures provides >98.5% recovery. The impurity’s benzyl groups confer hydrophobicity, enabling separation from polar synthetic by-products via aqueous/organic phase partitioning [1] [9]. Final identity confirmation includes spectral correlation (¹H NMR: δ 7.25–7.35 ppm, multiplet, 15H; 4.92 ppm, singlet, 3H) and optical rotation ([α]D²⁵ = +102° ± 2° in CHCl₃) [2] [7].
Table 4: Purification Solvent Systems for Impurity 12 Isolation
Method | Solvent System | Conditions | Purity Achieved |
---|---|---|---|
Recrystallization | Isopropyl acetate | Dissolution at 70°C, cooling to −20°C | >99% |
Column Chromatography | Ethyl acetate/n-heptane (1:3 → 1:1) | Silica gel 60 (230–400 mesh) | 97–98% |
Partition Extraction | Ethyl acetate/water | 3× extraction, organic phase recovery | 95% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1